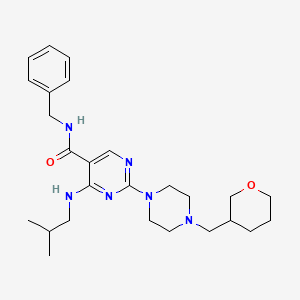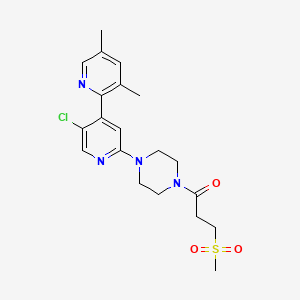
PKR-IN-C51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKR-IN-C51: is a compound known for its role as an inhibitor of protein kinase R. Protein kinase R is a double-stranded RNA-activated protein kinase involved in various cellular processes, including the regulation of protein synthesis and the response to viral infections. This compound is particularly noted for its ability to correct the aberrant splicing of muscleblind-like splicing regulator 1-dependent pre-messenger RNAs in cells affected by myotonic dystrophy type 1, without affecting the splicing pattern in normal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PKR-IN-C51 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: PKR-IN-C51 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Applications De Recherche Scientifique
Chemistry: PKR-IN-C51 is used as a tool compound in chemical research to study the inhibition of protein kinase R and its downstream effects on cellular processes .
Biology: In biological research, this compound is employed to investigate the role of protein kinase R in various cellular pathways, including stress response and apoptosis .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with aberrant splicing, such as myotonic dystrophy type 1. It is also being explored for its anti-inflammatory and anti-viral properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting protein kinase R and related pathways .
Mécanisme D'action
PKR-IN-C51 exerts its effects by competitively inhibiting the activity of protein kinase R. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 2 alpha, thereby modulating protein synthesis and cellular stress responses. The compound specifically targets the kinase domain of protein kinase R, blocking its interaction with double-stranded RNA and other activators .
Comparaison Avec Des Composés Similaires
PKR-IN-C1: Another inhibitor of protein kinase R with a different molecular structure.
PKR-IN-C2: A compound with similar inhibitory effects but different pharmacokinetic properties
Uniqueness: PKR-IN-C51 is unique in its ability to correct aberrant splicing in myotonic dystrophy type 1 cells without affecting normal cells. This selective activity makes it a valuable tool for studying the specific pathways involved in this disease and for developing targeted therapies .
Propriétés
Numéro CAS |
1314594-23-4 |
|---|---|
Formule moléculaire |
C23H21N5 |
Poids moléculaire |
367.45 |
Nom IUPAC |
N-[2-{1H-indol-3-yl}ethyl]-4-[2-methyl-1H-indol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |
Clé InChI |
IDAWNFCAFDXMER-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC(NCCC3=CNC4=C3C=CC=C4)=NC=C2)C5=C1C=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PKR-IN-C51; PKR IN C51; PKRINC51; PKR-inhibitor-C51; PKR inhibitor C51; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)


